molecular formula C16H10F2N2O3 B2914746 3-(2,6-Difluorobenzamido)benzofuran-2-carboxamide CAS No. 477512-17-7

3-(2,6-Difluorobenzamido)benzofuran-2-carboxamide

Cat. No. B2914746
CAS RN: 477512-17-7
M. Wt: 316.264
InChI Key: NKPCKLAYMOOMCL-UHFFFAOYSA-N
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Description

3-(2,6-Difluorobenzamido)benzofuran-2-carboxamide is a derivative of benzofuran . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . It is a colorless liquid and a component of coal tar . Benzofuran is the structural nucleus of many related compounds with more complex structures .


Synthesis Analysis

The synthesis of benzofuran derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This process allows access to a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .


Molecular Structure Analysis

The molecular structure of 3-(2,6-Difluorobenzamido)benzofuran-2-carboxamide is complex, with the benzofuran core being a popular scaffold to explore when designing drugs . The benzofuran core is present in many biologically active natural products .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(2,6-Difluorobenzamido)benzofuran-2-carboxamide include C–H arylation and transamidation . The C–H arylation reactions use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure allows for the diversification of the C3-arylated benzofuran products .

Future Directions

Benzofuran compounds, including 3-(2,6-Difluorobenzamido)benzofuran-2-carboxamide, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . There is considerable interest in novel synthetic methodologies that can provide access to new kinds of benzofuran derivatives .

properties

IUPAC Name

3-[(2,6-difluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O3/c17-9-5-3-6-10(18)12(9)16(22)20-13-8-4-1-2-7-11(8)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPCKLAYMOOMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Difluorobenzamido)benzofuran-2-carboxamide

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